molecular formula C5H12N2O B13602404 5-Aminopiperidin-3-ol

5-Aminopiperidin-3-ol

Cat. No.: B13602404
M. Wt: 116.16 g/mol
InChI Key: WJROWXQXVGJHHA-UHFFFAOYSA-N
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Description

5-Aminopiperidin-3-ol is a heterocyclic organic compound that features a piperidine ring with an amino group at the 5-position and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopiperidin-3-ol typically involves the cyclization of appropriate precursors. One common method is the reduction of 5-nitropiperidin-3-ol, which can be achieved using hydrogenation in the presence of a palladium catalyst. Another method involves the reductive amination of 3-hydroxypiperidine with ammonia or an amine source under reducing conditions.

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The process involves the use of high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon, to reduce the nitro group to an amino group.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced further to form piperidine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Halogenating agents or alkylating agents can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of 5-oxopiperidin-3-ol.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted piperidines.

Scientific Research Applications

5-Aminopiperidin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Aminopiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    Piperidine: A basic structure without the amino and hydroxyl groups.

    3-Hydroxypiperidine: Lacks the amino group at the 5-position.

    5-Nitropiperidin-3-ol: Contains a nitro group instead of an amino group.

Uniqueness: 5-Aminopiperidin-3-ol is unique due to the presence of both amino and hydroxyl groups on the piperidine ring, which provides it with distinct chemical reactivity and potential for diverse applications in synthesis and drug development.

Properties

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

5-aminopiperidin-3-ol

InChI

InChI=1S/C5H12N2O/c6-4-1-5(8)3-7-2-4/h4-5,7-8H,1-3,6H2

InChI Key

WJROWXQXVGJHHA-UHFFFAOYSA-N

Canonical SMILES

C1C(CNCC1O)N

Origin of Product

United States

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